

Technical Support Center: Radon-220 (Thoron) Detection Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of **Radon-220** (Thoron) detection systems. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during measurements.

Troubleshooting Guide & FAQs

This section is designed to help you quickly identify and resolve common issues that can affect the sensitivity and accuracy of your **Radon-220** measurements.

Frequently Asked Questions (FAQs)

Q1: Why are my **Radon-220** (Thoron) readings unexpectedly high and fluctuating?

A1: This could be due to interference from Radon-222 (Radon). Since both are isotopes of radon and emit alpha particles, non-spectroscopic devices cannot distinguish between them.[\[1\]](#) Radon-222 is often present at much higher concentrations in indoor air, which can lead to an overestimation of **Radon-220** levels. The short half-life of **Radon-220** (about 55.6 seconds) means its concentration can change rapidly, contributing to fluctuations.

Solution:

- Utilize Alpha Spectrometry: Employ a detector with alpha spectrometry capabilities, such as a RAD7 or certain types of solid-state silicon detectors.[2][3] This allows for the discrimination of alpha particles based on their energy, enabling separate quantification of **Radon-220** and Radon-222.
- Differential Measurement: Use two detectors with different diffusion barriers. One with a high diffusion resistance will primarily detect the longer-lived Radon-222, while one with a low resistance will detect both. The **Radon-220** concentration can then be calculated from the difference in readings.[2]

Q2: My detector shows a persistent background signal even in a radon-free environment. What is the cause and how can I reduce it?

A2: A persistent background signal is often caused by the build-up of long-lived decay products from previous measurements, particularly Polonium-210 (a decay product of Radon-222), on the detector surface.[2] This is a common issue in detectors without alpha spectroscopy, such as ionization and scintillation chambers.

Solution:

- Background Measurement and Subtraction: Before each new measurement, perform a background count using a radon-free gas like nitrogen or aged air.[2] This background value can then be subtracted from your sample measurement. It is recommended to measure the background every 1,000 hours of operation for continuous monitors.[2]
- Detector Cleaning: For some detector types, it may be possible to clean the internal surfaces according to the manufacturer's instructions to remove plated-out progeny.
- Use of Spectroscopic Devices: Detectors with alpha spectroscopy can distinguish the alpha energies of **Radon-220** progeny from the background signal of Polonium-210.

Q3: How does humidity affect the sensitivity of my **Radon-220** measurements?

A3: High humidity can significantly impact the sensitivity of certain **Radon-220** detectors, particularly those that rely on electrostatic collection of charged decay products.[2][4] Water vapor in the air can neutralize the positively charged **Radon-220** progeny, reducing the collection efficiency on the detector surface.[4] For activated charcoal detectors, high humidity

can reduce the adsorption of radon.[\[2\]](#) Alpha-track detectors, however, are generally insensitive to humidity.[\[2\]](#)

Solution:

- Air Drying: Use a desiccant or an air-drying system to reduce the humidity of the air sample before it enters the detector chamber.[\[2\]](#) The RAD7 detector, for example, requires humidity to be below 10%.[\[5\]](#)
- Calibration at Various Humidities: If drying the air is not feasible, calibrate the detector at different humidity levels to create a correction factor.[\[2\]](#)
- Choose an Appropriate Detector: For environments with high humidity, consider using alpha-track detectors.

Q4: My calibration seems to be drifting, leading to inconsistent results. What could be the problem?

A4: Calibration drift can be caused by several factors, including aging of detector components, accumulation of contaminants on the detector surface, and changes in environmental conditions during measurement that differ from calibration conditions.

Solution:

- Regular Recalibration: It is recommended to have your detector recalibrated annually by the manufacturer or a certified laboratory.[\[3\]](#)[\[6\]](#)
- Performance Checks: Between calibrations, perform regular performance checks using a known source to verify the detector's response.
- Controlled Measurement Conditions: Ensure that the temperature, pressure, and humidity during your experiments are as close as possible to the conditions under which the detector was calibrated.

Q5: I am trying to measure low levels of **Radon-220**, but my results have high uncertainty. How can I improve the sensitivity?

A5: Measuring low concentrations of **Radon-220** is challenging due to its short half-life and often low concentration compared to Radon-222.

Solution:

- Increase Sampling Flow Rate: For active detectors, increasing the sampling flow rate can improve the measurement sensitivity for **Radon-220**.^[4]
- Longer Integration Times: For passive detectors, increasing the exposure time can help to accumulate a sufficient number of tracks for a statistically significant result.
- Use of High-Sensitivity Detectors: Employ detectors specifically designed for low-level measurements, which may have larger detection chambers or use materials with higher radon adsorption capacity.

Data Presentation: Comparison of Radon-220 Detection Systems

The following table summarizes the performance characteristics of common **Radon-220** detection systems.

Detector Type	Typical Sensitivity	Minimum Detectable Concentration (MDC)	Response Time	Key Advantages	Key Disadvantages
Alpha Spectrometry (e.g., RAD7)	~0.013 cpm/Bq/m ³ (for Radon-222)	~4 Bq/m ³	Fast (minutes)	Discriminates between Radon-220 and Radon-222; real-time data. [7]	Sensitive to humidity; requires a desiccant. [5] [8]
Scintillation Cells (Lucas Cell)	Varies with cell size and flow rate	Can be below 1 Bq/L for water samples	Fast (minutes)	High sensitivity, especially for water samples. [2]	Prone to contamination from progeny; no isotopic discrimination without specific counting protocols. [1] [2]
Alpha-Track Detectors (ATD)	2.1 ± 0.1 (tracks cm ⁻²) (kBq h m ⁻³) ⁻¹ (example value)	~5 Bq/m ³ for a 6-month exposure	Long-term (weeks to months)	Insensitive to humidity and temperature; cost-effective for large-scale surveys. [2] [9] [10]	Does not provide real-time data; lower sensitivity for short-term measurement.
Electronic Integrating Devices (EID)	Higher sensitivity with electrostatic collection	~20 Bq/m ³ for a 7-day exposure	Long-term (days)	Provides an integrated measurement over a set period.	Can be affected by high humidity. [2]

Activated Charcoal Detectors (ACD)	Varies with amount of charcoal	~30 Bq/m ³ for a 1-month exposure (example value)	Short-term (days)	Simple and inexpensive.	Highly sensitive to humidity and temperature; provides an average concentration over the exposure time. [2]
------------------------------------	--------------------------------	--	-------------------	-------------------------	---

Experimental Protocols

1. Protocol for Calibration of a RAD7 Detector for **Radon-220** Measurement

This protocol outlines the general steps for calibrating a RAD7 detector. It is crucial to also follow the manufacturer's specific instructions.

Objective: To determine the calibration factor of the RAD7 for **Radon-220**.

Materials:

- RAD7 Detector
- Known **Radon-220** (Thoron) source
- Radon/Thoron calibration chamber
- Reference instrument traceable to a primary standard
- Drying unit with fresh desiccant
- Tubing and connectors

Procedure:

- System Setup:

- Place the RAD7 and the reference instrument inside the calibration chamber.
- Ensure the chamber is hermetically sealed.
- Connect the RAD7 to a power source and the drying unit. The humidity inside the RAD7 should be below 10%.[\[5\]](#)[\[8\]](#)

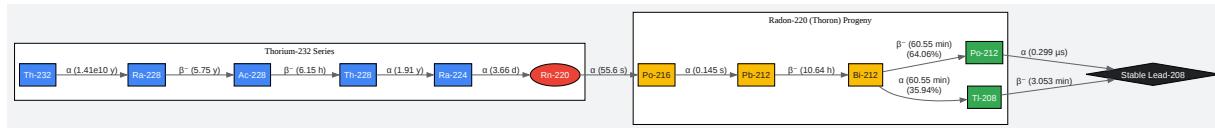
- Background Measurement:
 - Purge the chamber and the RAD7 with radon-free air or nitrogen to remove any residual radon.
 - Run the RAD7 in "Normal" mode until the radon concentration reading is stable and near zero. This establishes the background count rate.
- Introduction of **Radon-220**:
 - Introduce a known concentration of **Radon-220** from the source into the calibration chamber.
 - Allow the concentration to stabilize. The reference instrument will provide the true concentration value.
- Data Acquisition:
 - Set the RAD7 to "Thoron" protocol.[\[3\]](#) This protocol is optimized for the short half-life of **Radon-220**.
 - Begin data acquisition on both the RAD7 and the reference instrument simultaneously.
 - Run the measurement for a sufficient period to obtain statistically significant data.
- Calculation of Calibration Factor:
 - Retrieve the data from the RAD7.
 - Compare the **Radon-220** concentration measured by the RAD7 to the concentration measured by the reference instrument.

- The calibration factor is the ratio of the true concentration to the measured concentration.
- Post-Calibration:
 - Purge the RAD7 and the chamber with radon-free air to remove the **Radon-220**.
 - Perform a final background check to ensure the detector is not contaminated.

2. Protocol for Measurement of **Radon-220** in an Air Sample using a Scintillation Cell

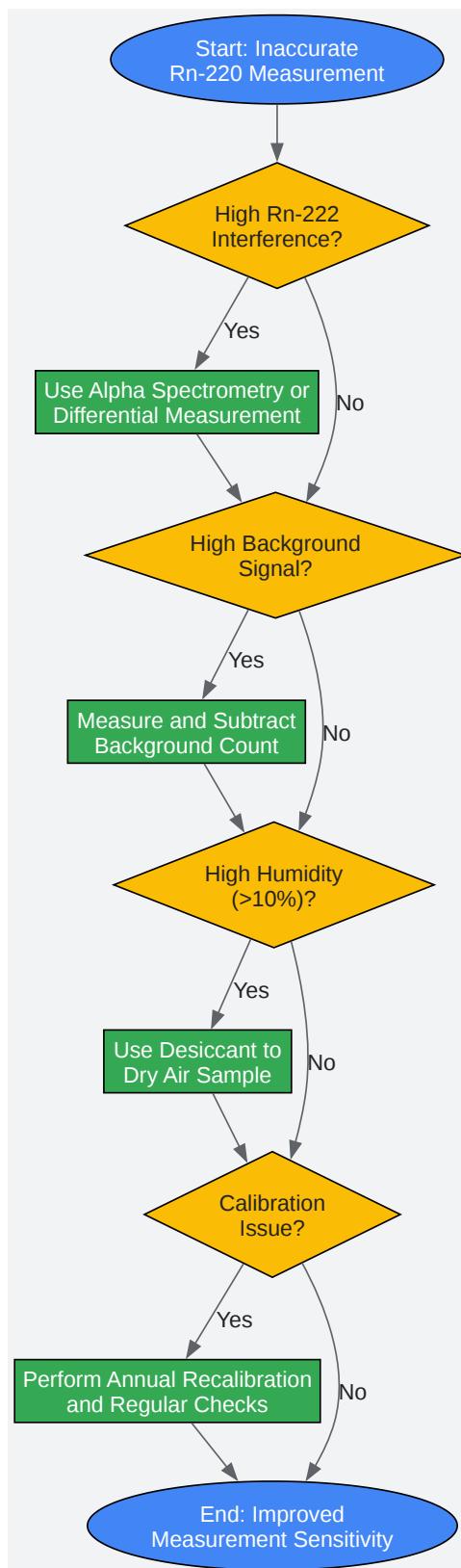
Objective: To determine the **Radon-220** concentration in an air sample.

Materials:


- Scintillation cell (Lucas cell)
- Photomultiplier tube (PMT) counter
- Air pump
- Filter to remove progeny
- Tubing
- Stopwatch

Procedure:

- Background Measurement:
 - Flush the scintillation cell with radon-free air or nitrogen.
 - Place the cell in the PMT counter and count for a set period (e.g., 10 minutes) to determine the background count rate.
- Sample Collection:
 - Connect the filter to the inlet of the scintillation cell.


- Use the pump to draw the air sample through the filter and into the scintillation cell at a known flow rate (e.g., 1 L/min) for a specific duration (e.g., 5 minutes).
- Counting:
 - Immediately after sampling, place the scintillation cell in the PMT counter.
 - Start counting and record the number of counts in two distinct time intervals:
 - Interval 1: 20 to 120 seconds after sampling. This count is primarily from the decay of **Radon-220** progeny.
 - Interval 2: 10 to 15 minutes after sampling. This count is primarily from the decay of Radon-222 progeny.[\[1\]](#)
- Calculation of **Radon-220** Concentration:
 - The **Radon-220** concentration is proportional to the count number in the first interval, corrected for the contribution from Radon-222.[\[1\]](#) A correction factor 'k' (typically around 0.2) is used.[\[1\]](#)
 - Thoron Concentration \propto (Counts in Interval 1) - k * (Counts in Interval 2)
 - The Radon-222 concentration is proportional to the counts in the second interval.
 - Convert the net counts to concentration (Bq/m³) using the calibration factor of the scintillation cell.

Visualizations

[Click to download full resolution via product page](#)

Caption: The decay chain of Thorium-232, leading to the formation of **Radon-220** and its subsequent progeny.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting common issues to improve **Radon-220** detection sensitivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Radon measurements - WHO Handbook on Indoor Radon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. climatehomes.unibe.ch [climatehomes.unibe.ch]
- 4. Impact of humidity and flowrate on the thoron measurement sensitivity of electrostatic radon monitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. durridge.com [durridge.com]
- 8. rjb.ro [rjb.ro]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Technical Support Center: Radon-220 (Thoron) Detection Systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213171#improving-the-sensitivity-of-radon-220-detection-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com